(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
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Overview
Description
®-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chiral amine compound with a fluorine atom attached to the carbon chain. This compound is known for its optical properties and is often used as a reagent in organic synthesis . It is a white to light yellow solid powder that is stable at room temperature and soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves the fluorination of a suitable precursor followed by amination. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-Fluoro-3-methyl-2-butylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-Fluoro-3-methyl-2-butylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Fluoro-3-methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: The enantiomer of the compound with similar properties but different optical activity.
1-Fluoro-2-butylamine Hydrochloride: A structurally similar compound lacking the methyl group.
3-Fluoro-2-butylamine Hydrochloride: Another similar compound with the fluorine atom positioned differently on the carbon chain.
Uniqueness
®-1-Fluoro-3-methyl-2-butylamine Hydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H13ClFN |
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Molecular Weight |
141.61 g/mol |
IUPAC Name |
(2R)-1-fluoro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
BSDDUQYTALFOIR-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)[C@H](CF)N.Cl |
Canonical SMILES |
CC(C)C(CF)N.Cl |
Origin of Product |
United States |
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